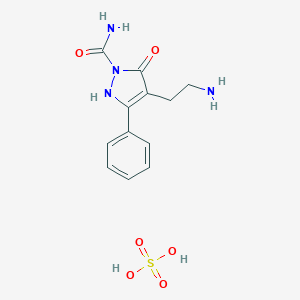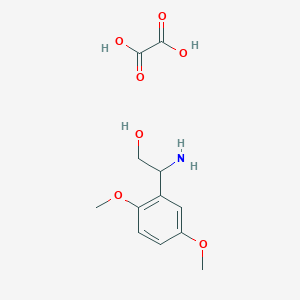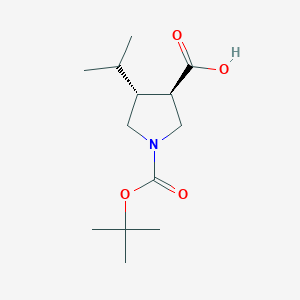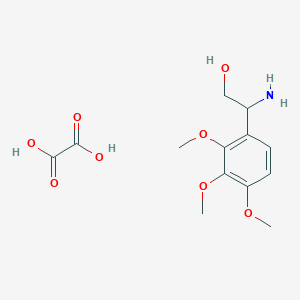
2-Amino-4-fluorobenzamide
Übersicht
Beschreibung
2-Amino-4-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It has a molecular weight of 154.14 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) . The compound has a topological polar surface area of 69.1 Ų .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 154.14 g/mol . The compound has a topological polar surface area of 69.1 Ų .Wissenschaftliche Forschungsanwendungen
1. Applications in PET Imaging and Sigma Receptors
2-Amino-4-fluorobenzamide derivatives have been studied for their potential in Positron Emission Tomography (PET) imaging, specifically targeting sigma receptors. N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative, showed high affinity and selectivity for sigma receptors, indicating its potential as a PET imaging ligand for studying sigma receptor distributions in various tissues and possibly in human studies. This application is significant in understanding receptor distributions in neurological and oncological conditions (Shiue et al., 1997).
2. Detection of Zn2+/Cd2+ Ions
This compound isomers have been used as fluorescent probes for the detection of zinc and cadmium ions. These probes are valuable in environmental and biochemical studies for the selective detection and measurement of these metal ions, which is critical in environmental monitoring and understanding their biological roles (Xu et al., 2014).
3. Antitumor Properties
Certain derivatives of this compound, like 2-(4-amino-3-methylphenyl)benzothiazoles, have been investigated for their antitumor properties. Modifications to the this compound structure have led to the development of compounds with potent antitumor activities, highlighting its role in cancer research and potential therapeutic applications (Bradshaw et al., 2002).
4. Development of A2B Adenosine Receptor Antagonists
Derivatives of this compound have been explored in the development of A2B adenosine receptor antagonists. These antagonists are significant in various pharmacological studies, especially in understanding adenosine receptor-mediated physiological processes (Cheung et al., 2010).
5. PET Imaging of Breast Cancer
Research has also been conducted on the use of this compound derivatives in PET imaging for breast cancer. This highlights the compound's potential in oncological diagnostics, particularly in enhancing the detection and understanding of breast cancer (Shiue et al., 2000).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-4-fluorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form hydrogen bonds and other non-covalent interactions makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, this compound can modulate the Raf/MEK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular functions and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions . For instance, this compound can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, it can affect the folate metabolism pathway, which is crucial for nucleotide biosynthesis and cellular proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The compound’s solubility and ability to cross cellular membranes play a crucial role in its distribution and accumulation within tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.
Eigenschaften
IUPAC Name |
2-amino-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNMGCVLKKYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437117 | |
| Record name | 2-Amino-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119023-25-5 | |
| Record name | 2-Amino-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)




![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)




